molecular formula C26H29N3O6 B1233434 (S)-Nicardipine CAS No. 76093-36-2

(S)-Nicardipine

Cat. No. B1233434
Key on ui cas rn: 76093-36-2
M. Wt: 479.5 g/mol
InChI Key: ZBBHBTPTTSWHBA-DEOSSOPVSA-N
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Patent
US07585978B2

Procedure details

Effect of change in pH of a dextrose solution in the range 3 to 7 pH upon the addition of nicardipine hydrochloride solution was performed by first measuring the initial pH of the individual solutions; thereafter, one (1) volume of nicardipine hydrochloride solution prepared by Example-11 was mixed with nine (9) volumes of dextrose solution and the pH adjusted to a desired value in the range 3 to 7. The pH data are furnished in Table-3; the plot of difference in the pH of nicardipine hydrochloride solution before and after dilution with 5% dextrose solution versus the initial pH of dextrose solution is shown in FIG. 4. For comparison, a similar plot for the pH data reported in U.S. Pat. No. 5,164,405 for buffered and unbuffered nicardipine solution is also provided.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH3:13][C:14]1[NH:19][C:18]([CH3:20])=[C:17]([C:21]([O:23][CH2:24][CH2:25][N:26]([CH2:28][C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH3:27])=[O:22])[CH:16]([C:35]2[CH:36]=[CH:37][CH:38]=[C:39]([N+:41]([O-:43])=[O:42])[CH:40]=2)[C:15]=1[C:44]([O:46][CH3:47])=[O:45].Cl>>[CH3:13][C:14]1[NH:19][C:18]([CH3:20])=[C:17]([C:21]([O:23][CH2:24][CH2:25][N:26]([CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH3:27])=[O:22])[CH:16]([C:35]2[CH:36]=[CH:37][CH:38]=[C:39]([N+:41]([O-:43])=[O:42])[CH:40]=2)[C:15]=1[C:44]([O:46][CH3:47])=[O:45] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
Step Three
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pH data are furnished in Table-3

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07585978B2

Procedure details

Effect of change in pH of a dextrose solution in the range 3 to 7 pH upon the addition of nicardipine hydrochloride solution was performed by first measuring the initial pH of the individual solutions; thereafter, one (1) volume of nicardipine hydrochloride solution prepared by Example-11 was mixed with nine (9) volumes of dextrose solution and the pH adjusted to a desired value in the range 3 to 7. The pH data are furnished in Table-3; the plot of difference in the pH of nicardipine hydrochloride solution before and after dilution with 5% dextrose solution versus the initial pH of dextrose solution is shown in FIG. 4. For comparison, a similar plot for the pH data reported in U.S. Pat. No. 5,164,405 for buffered and unbuffered nicardipine solution is also provided.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[CH3:13][C:14]1[NH:19][C:18]([CH3:20])=[C:17]([C:21]([O:23][CH2:24][CH2:25][N:26]([CH2:28][C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH3:27])=[O:22])[CH:16]([C:35]2[CH:36]=[CH:37][CH:38]=[C:39]([N+:41]([O-:43])=[O:42])[CH:40]=2)[C:15]=1[C:44]([O:46][CH3:47])=[O:45].Cl>>[CH3:13][C:14]1[NH:19][C:18]([CH3:20])=[C:17]([C:21]([O:23][CH2:24][CH2:25][N:26]([CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH3:27])=[O:22])[CH:16]([C:35]2[CH:36]=[CH:37][CH:38]=[C:39]([N+:41]([O-:43])=[O:42])[CH:40]=2)[C:15]=1[C:44]([O:46][CH3:47])=[O:45] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
Step Three
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC.Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pH data are furnished in Table-3

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC=2C=CC=CC2)C=3C=CC=C(C3)[N+](=O)[O-])C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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